molecular formula C12H18ClNO2S B1363626 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride CAS No. 676527-73-4

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Cat. No.: B1363626
CAS No.: 676527-73-4
M. Wt: 275.8 g/mol
InChI Key: HGXSRSRLEBTQIH-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride is a chemical compound with the molecular formula C12H17NO2S·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white solid form and a melting point of approximately 230°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

    4-Tosylpiperidine: Similar structure but lacks the hydrochloride salt form.

    4-(4-Methylbenzenesulfonyl)piperidine: Another similar compound with slight variations in the sulfonyl group.

Uniqueness: 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride is unique due to its specific combination of the piperidine ring and the 4-methylphenylsulfonyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXSRSRLEBTQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375541
Record name 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676527-73-4
Record name Piperidine, 4-[(4-methylphenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676527-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylbenzenesulfonyl)piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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